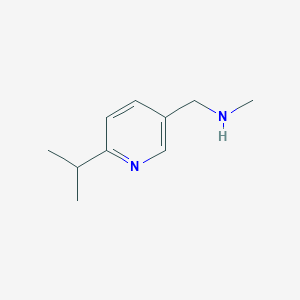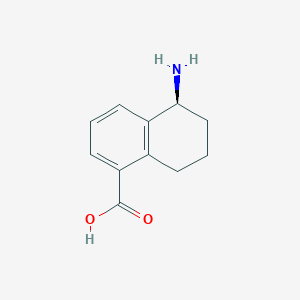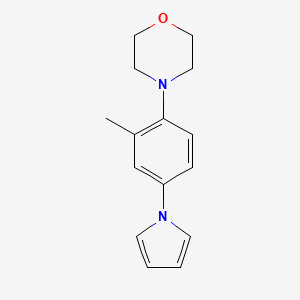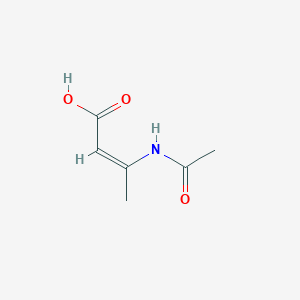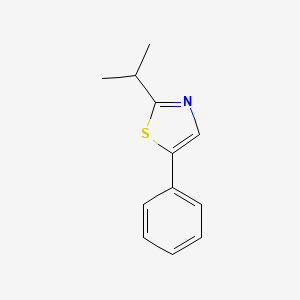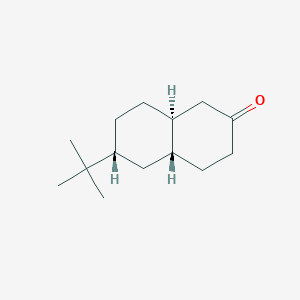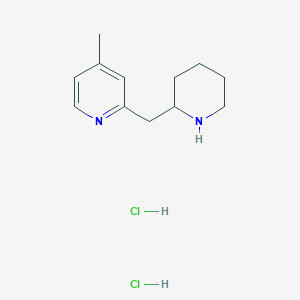
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C12H19N2Cl2 It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride typically involves the reaction of 4-methylpyridine with piperidine under specific conditions. The process may include steps such as:
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-2-ylmethyl)pyridine dihydrochloride
- 4-Methyl-2-(1-piperidinyl)pentanoate hydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Uniqueness
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride is unique due to its specific structure, which combines the properties of both pyridine and piperidine
Propiedades
Fórmula molecular |
C12H20Cl2N2 |
|---|---|
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
4-methyl-2-(piperidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-5-7-14-12(8-10)9-11-4-2-3-6-13-11;;/h5,7-8,11,13H,2-4,6,9H2,1H3;2*1H |
Clave InChI |
HGHXQIXMJCPHSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)CC2CCCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


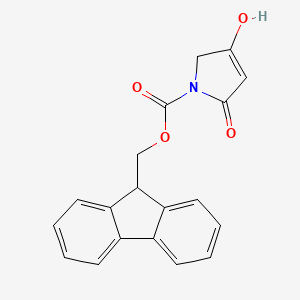
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)

